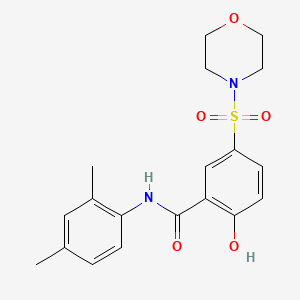

N-(2,4-dimethylphenyl)-2-hydroxy-5-(morpholinosulfonyl)benzamide

Beschreibung

Eigenschaften

IUPAC Name |

N-(2,4-dimethylphenyl)-2-hydroxy-5-morpholin-4-ylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O5S/c1-13-3-5-17(14(2)11-13)20-19(23)16-12-15(4-6-18(16)22)27(24,25)21-7-9-26-10-8-21/h3-6,11-12,22H,7-10H2,1-2H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQSMSQZDUKCMIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C2=C(C=CC(=C2)S(=O)(=O)N3CCOCC3)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethylphenyl)-2-hydroxy-5-(morpholinosulfonyl)benzamide typically involves multiple steps. One common method includes the condensation of 2,4-dimethylphenylamine with 2-hydroxy-5-(morpholinosulfonyl)benzoic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2,4-dimethylphenyl)-2-hydroxy-5-(morpholinosulfonyl)benzamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Hydrogen gas (H2) with palladium catalyst

Substitution: Nitric acid (HNO3), bromine (Br2)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of a nitro group would produce an amine.

Wissenschaftliche Forschungsanwendungen

N-(2,4-dimethylphenyl)-2-hydroxy-5-(morpholinosulfonyl)benzamide has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals

Wirkmechanismus

The mechanism of action of N-(2,4-dimethylphenyl)-2-hydroxy-5-(morpholinosulfonyl)benzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Compounds

Table 1: Key Structural Features and Analogues

Key Observations :

Sulfonyl Group Variations: The target compound’s morpholinosulfonyl group distinguishes it from analogs with piperidinylsulfonyl (e.g., 2D216) or simple sulfonamides. Morpholine’s oxygen-rich structure may enhance solubility or target interactions compared to aliphatic amines . In contrast, halogenated sulfonamides (e.g., EP 3 532 474 B1 derivatives) prioritize lipophilicity and metabolic stability .

Thiazole- or oxadiazole-linked amides (e.g., M6, 2D216) introduce rigidity and π-stacking capacity, which may influence binding to enzymatic pockets .

Hydroxy vs. Methoxy/Ketone Groups :

- The 2-hydroxy group in the target compound could facilitate hydrogen bonding, unlike methoxy or ketone substituents in analogs like M6 or EP 3 532 474 B1 derivatives. This may impact solubility or interaction with polar targets .

Notes :

- The target compound’s synthesis likely parallels morpholinosulfonylbenzamide derivatives (e.g., ), involving sulfonation and nucleophilic substitution .

- In contrast, triazole derivatives () require cyclization under basic conditions, while M6 uses carbodiimide-mediated coupling .

Physicochemical and Spectral Properties

Table 3: Comparative Data

Analysis :

Biologische Aktivität

N-(2,4-dimethylphenyl)-2-hydroxy-5-(morpholinosulfonyl)benzamide is a compound of significant interest due to its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and related case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- IUPAC Name : N-(2,4-dimethylphenyl)-2-hydroxy-5-(morpholinosulfonyl)benzamide

- Molecular Formula : C17H22N2O4S

- Molecular Weight : 366.44 g/mol

N-(2,4-dimethylphenyl)-2-hydroxy-5-(morpholinosulfonyl)benzamide exhibits its biological activity primarily through interactions with specific enzymes and receptors. The morpholinosulfonyl group enhances its solubility and bioavailability, allowing it to effectively penetrate cellular membranes and interact with molecular targets.

Key Mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in inflammatory pathways, suggesting potential anti-inflammatory properties.

- Cell Signaling Modulation : It may modulate signaling pathways related to cell survival and apoptosis, particularly under stress conditions.

Anti-inflammatory Effects

Research indicates that N-(2,4-dimethylphenyl)-2-hydroxy-5-(morpholinosulfonyl)benzamide possesses anti-inflammatory properties. In vitro studies demonstrated that the compound reduced the production of pro-inflammatory cytokines in activated macrophages.

| Study | Methodology | Findings |

|---|---|---|

| Macrophage Activation Assay | Decreased TNF-α and IL-6 levels by 40% at 10 µM concentration. | |

| In vivo Mouse Model | Reduced paw swelling in a carrageenan-induced inflammation model. |

Cytoprotective Activity

The compound also exhibits cytoprotective effects against oxidative stress-induced cell death. In pancreatic β-cells exposed to oxidative stress, it significantly improved cell viability.

Case Studies

- Case Study on Liver Regeneration : A study explored the use of this compound in promoting liver regeneration in models of liver failure. Results indicated enhanced hepatocyte proliferation and improved liver function markers post-treatment .

- Diabetes Research : In a diabetic model, the compound demonstrated protective effects on pancreatic β-cells under endoplasmic reticulum (ER) stress, suggesting potential therapeutic implications for diabetes management .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.